molecular formula C11H16ClN B15273597 4-(4-Chloro-3-methylphenyl)butan-2-amine

4-(4-Chloro-3-methylphenyl)butan-2-amine

Cat. No.: B15273597
M. Wt: 197.70 g/mol
InChI Key: FDCYJCYRYRWAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-methylphenyl)butan-2-amine is an organic compound with the molecular formula C11H16ClN It is a derivative of butan-2-amine, featuring a chloro and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)butan-2-amine typically involves the alkylation of 4-chloro-3-methylbenzyl chloride with butan-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)butan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-methylphenyl)butan-2-amine
  • 4-(4-Bromo-3-methylphenyl)butan-2-amine
  • 4-(4-Chloro-3-methylphenyl)butan-1-amine

Uniqueness

4-(4-Chloro-3-methylphenyl)butan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-(4-chloro-3-methylphenyl)butan-2-amine

InChI

InChI=1S/C11H16ClN/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7,9H,3-4,13H2,1-2H3

InChI Key

FDCYJCYRYRWAIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC(C)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.